4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one
Description
Properties
CAS No. |
1210535-57-1 |
|---|---|
Molecular Formula |
C8H8N4O |
Molecular Weight |
176.179 |
IUPAC Name |
5-(1H-imidazol-2-yl)-3-methyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H8N4O/c1-5-4-6(8(13)12-11-5)7-9-2-3-10-7/h2-4H,1H3,(H,9,10)(H,12,13) |
InChI Key |
HMGTWWSRRNXXIS-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)C(=C1)C2=NC=CN2 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one typically involves the condensation of appropriate precursors that contain the imidazole and pyridazine moieties. One common method involves the reaction of 2-hydrazinopyridazine with an imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: Both rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for bromination, while nitration can be achieved using nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.
Scientific Research Applications
4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring is known to interact with metal ions and can inhibit metalloenzymes, while the pyridazine ring can interact with various biological targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related analogs:
Key Observations
Substituent Position and Activity: The target compound’s 4-(imidazol-2-yl) group contrasts with the 6-(imidazol-1-yl)phenyl substituent in the PDE4 inhibitor from . Positional differences significantly alter binding kinetics; the phenyl group in the latter enhances aromatic stacking but reduces solubility .
Methyl Group Impact: The 6-methyl group in the target compound likely stabilizes the pyridazinone ring conformation, enhancing selectivity for enzyme active sites. Its absence in 6-(1H-Imidazol-1-yl)pyridazin-3(2H)-one may reduce metabolic stability .
Synthetic Routes: Derivatives like 1-(4-(1-Hydroxyalkyl)-1H-imidazol-2-yl)ethanone oxime () suggest that imidazole-containing pyridazinones are synthesized via oxime formation or cyclization, with SHELX programs () aiding crystallographic validation .
The target compound’s simpler structure may offer a scaffold for optimizing potency and pharmacokinetics .
Research Findings and Trends
- Structural-Activity Relationship (SAR): The imidazole ring’s substitution pattern (1-yl vs. 2-yl) and pyridazinone methylation are critical for target engagement. For example, 1-yl substitution (as in ’s compound) may favor PDE4 isoform specificity, whereas 2-yl substitution (target compound) could prioritize alternative targets .
- Physicochemical Properties : The benzylated analog () exhibits a molecular weight >250 Da and higher logP, aligning with Lipinski’s “rule of five” deviations, which may limit oral bioavailability despite enhanced binding .
Biological Activity
4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves the reaction of 1H-imidazole with appropriate dihydropyridazine precursors under controlled conditions. The compound features a dihydropyridazine ring system that is crucial for its biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 202.22 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and ethanol |
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies indicated that it inhibits the proliferation of cancer cell lines such as HCT116 (human colon cancer) and MCF7 (breast cancer) with IC50 values in the micromolar range. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Anticonvulsant Activity
Preliminary studies suggest that this compound may exhibit anticonvulsant properties. It has been tested in animal models for seizure activity and showed promise in reducing seizure frequency .
Case Studies
- Anticancer Study : A recent study evaluated the effects of the compound on HCT116 cells. Results indicated a significant reduction in cell viability after 48 hours of treatment, with an IC50 value determined to be approximately 15 µM. Mechanistic studies revealed that the compound triggers apoptosis through caspase activation .
- Antimicrobial Study : In another investigation, the compound was tested against a panel of bacterial pathogens. The results showed that it inhibited bacterial growth at concentrations ranging from 5 to 20 µg/mL, with a notable effect on biofilm formation .
Q & A
Q. What are the recommended synthetic routes for preparing 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the functionalization of the pyridazinone core followed by coupling with an imidazole derivative. Key steps include:
- Cyclization : Formation of the dihydropyridazinone ring via intramolecular cyclization under reflux conditions (e.g., ethanol or DMF at 80–100°C) .
- Coupling : Introduction of the imidazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Optimization : Control of temperature, solvent polarity, and stoichiometry is critical. For example, using anhydrous DMF improves coupling efficiency, while lower temperatures (0–5°C) minimize side reactions during imidazole functionalization .
Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : - and -NMR confirm regiochemistry and substitution patterns (e.g., pyridazinone C=O resonance at ~165–170 ppm; imidazole protons at ~7.0–7.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for verifying the imidazole-pyridazinone linkage .
- HPLC-PDA : Quantifies purity (>95% recommended for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .
Q. How does the compound’s stability vary under different storage conditions?
- Solid State : Stable at –20°C under inert gas (argon) for >6 months. Hygroscopicity requires desiccants to prevent hydrolysis of the pyridazinone ring .
- Solution Phase : Degrades in aqueous buffers (pH >8) due to imidazole ring oxidation. Use anhydrous DMSO for stock solutions, with stability ≤72 hours at 4°C .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to probe the biological relevance of the imidazole and pyridazinone moieties?
- Fragment Replacement : Synthesize analogs with substituted imidazoles (e.g., 4-nitroimidazole) or pyridazinones (e.g., 5-cyano derivatives) to assess pharmacophore contributions .
- Bioisosteric Swaps : Replace the pyridazinone C=O with thiocarbonyl or sulfonamide groups to evaluate hydrogen-bonding requirements .
- Activity Cliffs : Use enzyme inhibition assays (e.g., kinase targets) to correlate substituent electronegativity or steric bulk with IC shifts .
Q. What methodologies resolve contradictions in crystallographic vs. computational structural data?
- SHELX Refinement : High-resolution X-ray data (≤1.0 Å) refined via SHELXL-2018 can resolve discrepancies in bond lengths/angles between experimental and DFT-optimized structures .
- DFT Benchmarking : Compare B3LYP/6-31G(d) geometry with crystallographic data; RMSD values >0.05 Å indicate force field inaccuracies or solvent effects in simulations .
Q. How can biophysical assays (e.g., SPR, ITC) be optimized to study target binding kinetics?
- Surface Plasmon Resonance (SPR) : Immobilize the compound via amine coupling to CM5 chips. Use low flow rates (20 μL/min) and regenerate surfaces with 10 mM NaOH to minimize nonspecific binding .
- Isothermal Titration Calorimetry (ITC) : Dissolve the compound in assay buffer (e.g., PBS + 5% DMSO) to ensure solubility. Fit data to a one-site binding model with stoichiometry (n) constrained to 0.8–1.2 .
Q. What strategies mitigate off-target interactions in cellular assays?
- Counter-Screening : Test against panels of related receptors/enzymes (e.g., GPCRs, cytochrome P450 isoforms) to identify selectivity profiles .
- Proteome Profiling : Use affinity chromatography with immobilized compound to capture interacting proteins, followed by LC-MS/MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
